molecular formula C16H19N5O3 B2795140 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea CAS No. 1788532-42-2

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea

Cat. No.: B2795140
CAS No.: 1788532-42-2
M. Wt: 329.36
InChI Key: ZATQYOPZEIGYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate starting materials such as 2-methoxy-4-chloropyrimidine with morpholine under basic conditions.

    Urea formation: The pyrimidine derivative is then reacted with phenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: As a precursor for the synthesis of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea would depend on its specific target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylthiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylcarbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-23-16-17-11-13(14(20-16)21-7-9-24-10-8-21)19-15(22)18-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATQYOPZEIGYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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